molecular formula C21H16N6O2 B6015796 2-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

2-(3-ETHYL-1H-1,2,4-TRIAZOL-5-YL)-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

Cat. No.: B6015796
M. Wt: 384.4 g/mol
InChI Key: BWRSQYSMTBJKTB-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1H-1,2,4-triazol-5-yl)-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is a complex heterocyclic compound that features a triazole ring fused with a pyrido-naphthyridine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The pyrido-naphthyridine core can be constructed via condensation reactions involving suitable amines and diketones .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the application of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1H-1,2,4-triazol-5-yl)-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Ethyl-1H-1,2,4-triazol-5-yl)-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzyme active sites, while the pyrido-naphthyridine core can intercalate with DNA or interact with protein receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-1H-1,2,4-triazol-5-yl)-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is unique due to its dual functionality, combining the properties of both triazole and pyrido-naphthyridine systems. This dual functionality enhances its potential as a versatile therapeutic agent with multiple modes of action .

Properties

IUPAC Name

2-(5-ethyl-1H-1,2,4-triazol-3-yl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2/c1-2-18-23-21(25-24-18)27-11-9-17-15(20(27)29)12-14-16(22-17)8-10-26(19(14)28)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRSQYSMTBJKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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